Ethyl 2-fluorothiazole-5-carboxylate
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Overview
Description
Ethyl 2-fluorothiazole-5-carboxylate is a heterocyclic organic compound that contains a thiazole ring substituted with a fluorine atom at the 2-position and an ethyl ester group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluorothiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-aminothiazole-5-carboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluorothiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
Ethyl 2-fluorothiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of ethyl 2-fluorothiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminothiazole-5-carboxylate
- Ethyl 2-chlorothiazole-5-carboxylate
- Ethyl 2-bromothiazole-5-carboxylate
Uniqueness
Ethyl 2-fluorothiazole-5-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Biological Activity
Ethyl 2-fluorothiazole-5-carboxylate is an organic compound belonging to the thiazole family, characterized by its unique chemical structure that includes a fluorine atom. This compound has garnered attention in the scientific community for its diverse biological activities, which include antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula C6H6FNO2S and a molecular weight of approximately 175.18 g/mol. The presence of the fluorine atom enhances its lipophilicity and potential binding affinity to biological targets, which is crucial for its pharmacological applications .
Antimicrobial and Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. The introduction of fluorine is often correlated with enhanced biological activity due to improved interactions with microbial targets. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi.
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | Observed Effects |
---|---|---|
Antimicrobial | Gram-positive bacteria | Inhibition of growth |
Antifungal | Fungal strains | Reduced viability |
Anticancer | Cancer cell lines | Induction of apoptosis |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The fluorine atom enhances the compound's ability to form strong hydrogen bonds, allowing it to interact effectively with active sites on enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of thiazole derivatives, this compound was found to induce apoptosis in several cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis markers, demonstrating that treatment with this compound led to a significant increase in apoptotic cells compared to control groups .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of this compound against various pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results indicated that it exhibited notable inhibitory zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Research Findings
Recent studies have expanded on the understanding of this compound's biological activity:
- Antiviral Potential : Research has indicated that thiazole derivatives can inhibit viral replication, particularly in Hepatitis B virus models, highlighting their potential in antiviral drug development .
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects .
Properties
IUPAC Name |
ethyl 2-fluoro-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPLTSLGDFVKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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